molecular formula C26H24FNO7 B11148821 5-(4-ethoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11148821
M. Wt: 481.5 g/mol
InChI Key: CAZWIIHYLMZEON-GYHWCHFESA-N
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Description

5-(4-ethoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a combination of aromatic rings, a furan moiety, and a pyrrolidone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group or the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for compounds like 5-(4-ethoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-ethoxy-3-methoxyphenyl)-4-(3-fluorobenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-ethoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-ethoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C26H24FNO7

Molecular Weight

481.5 g/mol

IUPAC Name

(4Z)-5-(4-ethoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H24FNO7/c1-4-34-20-10-7-15(13-21(20)33-3)23-22(24(29)16-8-9-19(32-2)18(27)12-16)25(30)26(31)28(23)14-17-6-5-11-35-17/h5-13,23,29H,4,14H2,1-3H3/b24-22-

InChI Key

CAZWIIHYLMZEON-GYHWCHFESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CC4=CC=CO4)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=CO4)OC

Origin of Product

United States

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